2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chlorophenyl group, a fluorine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole typically involves the reaction of 4-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole in the presence of a fluorinating agent and a trifluoromethylating reagent. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound is known to disrupt cellular processes by interfering with enzyme activities and protein functions. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to cellular dysfunction and death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile .
Uniqueness
2-(4-Chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
83081-30-5 |
---|---|
Molecular Formula |
C10H4ClF4NS |
Molecular Weight |
281.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-fluoro-4-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H4ClF4NS/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H |
InChI Key |
BQBRBJQRKYUYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.